ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate
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Overview
Description
Ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Esterification: The final step involves the esterification of the brominated pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of de-brominated pyrazole derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
Ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups enhance its binding affinity through halogen bonding, while the pyrazole ring provides a scaffold for interaction with active sites. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromophenylacetate: A simpler ester with one bromophenyl group, used in similar applications but with different reactivity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with different substituents, showing varied biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: An isoxazole derivative with similar bromophenyl groups but different core structure.
Uniqueness
Ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate is unique due to its dual bromophenyl substitution on the pyrazole ring, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
1006353-17-8 |
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Molecular Formula |
C20H18Br2N2O2 |
Molecular Weight |
478.2 g/mol |
IUPAC Name |
ethyl 2-[3,5-bis(4-bromophenyl)-4-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C20H18Br2N2O2/c1-3-26-18(25)12-24-20(15-6-10-17(22)11-7-15)13(2)19(23-24)14-4-8-16(21)9-5-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
UBDIPIFCOJFUPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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